Bavachalcone is a natural product found in Cullen corylifolium, Broussonetia papyrifera, and Sophora prostrata with data available.
Bavachalcone
CAS No.: 28448-85-3
Cat. No.: VC21354981
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28448-85-3 |
---|---|
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ |
Standard InChI Key | BLZGPHNVMRXDCB-UXBLZVDNSA-N |
Isomeric SMILES | CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C |
SMILES | CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C |
Canonical SMILES | CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C |
Property | Value |
---|---|
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
CAS Number | 28448-85-3 |
ChEMBL ID | CHEMBL464428 |
InChIKey | BLZGPHNVMRXDCB-UXBLZVDNSA-N |
Bavachalcone possesses multiple hydroxyl groups that contribute to its antioxidant properties and ability to interact with various biological targets. The prenyl group (3-methylbut-2-enyl) attached to its structure enhances its lipophilicity, potentially improving cellular uptake and bioavailability .
Pharmacological Mechanisms
The diverse biological effects of bavachalcone stem from its interaction with multiple cellular pathways and molecular targets. Understanding these mechanisms provides insight into its therapeutic potential.
RORα-Bmal1 Pathway Modulation
A primary mechanism underlying bavachalcone's effects on circadian rhythm and cellular senescence involves the RORα-Bmal1 pathway. By enhancing RORα expression, bavachalcone influences the transcription of Bmal1, a core clock gene that regulates numerous biological processes, including cellular aging .
NF-κB Pathway Inhibition
Bavachalcone's anti-neuroinflammatory and antidepressant effects are largely mediated through inhibition of the NF-κB pathway . This inhibition occurs partially via upregulation of A20 and TAX1BP1, which are negative regulators of NF-κB signaling . The compound's ability to inhibit TRAF6 expression further contributes to this anti-inflammatory action .
Enzyme Inhibition
Bavachalcone demonstrates inhibitory activity against several enzymes:
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BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), suggesting potential neuroprotective effects
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UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A7, which may influence drug metabolism and pharmacokinetics
Synthesis and Preparation
The synthesis of bavachalcone has been achieved through various chemical approaches. One reported method involves a regioselective iodination followed by the Suzuki coupling reaction as key steps . This synthetic pathway allows for the preparation of bavachalcone and related compounds for research applications.
For laboratory use, bavachalcone stock solutions can be prepared at various concentrations. For example, 1 mg of bavachalcone can be dissolved in 3.0829 mL of an appropriate solvent to achieve a 1 mM concentration .
Research Applications and Future Directions
The diverse pharmacological properties of bavachalcone suggest numerous potential applications in both basic research and therapeutic development.
Aging and Age-Related Diseases
Given its effects on cellular senescence, bavachalcone may serve as a valuable tool in aging research and potentially in developing interventions for age-related diseases. Its ability to suppress markers of cellular aging in endothelial cells suggests applications in vascular aging research .
Neuropsychiatric Disorders
The anti-neuroinflammatory and antidepressant effects of bavachalcone position it as a candidate compound for neuropsychiatric disorder research. Particularly, its ability to improve depressive-like behaviors in animal models through inhibition of microglial activation and neuroinflammation warrants further investigation .
Circadian Rhythm Disorders
Bavachalcone's effects on RORα expression and Bmal1 transcription suggest potential applications in circadian rhythm disorder research. The compound could provide insights into molecular mechanisms of circadian regulation and potentially lead to novel chronotherapeutic approaches .
Cancer Research
The structural characteristics and preliminary anti-cancer activity of bavachalcone and related chalcones warrant further investigation in cancer research. Understanding structure-activity relationships may lead to the development of more potent derivatives with enhanced anti-cancer properties .
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